3-(4-Chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine 3-(4-Chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
Brand Name: Vulcanchem
CAS No.: 577790-80-8
VCID: VC20170352
InChI: InChI=1S/C15H11ClF2N4S/c16-10-6-4-9(5-7-10)14-20-21-15(22(14)19)23-8-11-12(17)2-1-3-13(11)18/h1-7H,8,19H2
SMILES:
Molecular Formula: C15H11ClF2N4S
Molecular Weight: 352.8 g/mol

3-(4-Chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

CAS No.: 577790-80-8

Cat. No.: VC20170352

Molecular Formula: C15H11ClF2N4S

Molecular Weight: 352.8 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine - 577790-80-8

Specification

CAS No. 577790-80-8
Molecular Formula C15H11ClF2N4S
Molecular Weight 352.8 g/mol
IUPAC Name 3-(4-chlorophenyl)-5-[(2,6-difluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C15H11ClF2N4S/c16-10-6-4-9(5-7-10)14-20-21-15(22(14)19)23-8-11-12(17)2-1-3-13(11)18/h1-7H,8,19H2
Standard InChI Key VUIVNTGBWOKQIR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)F

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4. The triazole core is substituted at position 3 with a 4-chlorophenyl group and at position 5 with a (2,6-difluorobenzyl)thio moiety. The amino group at position 4 completes the substitution pattern, contributing to its electronic and steric profile .

Key Functional Groups:

  • 4-Chlorophenyl group: Enhances lipophilicity and influences receptor binding through halogen interactions.

  • (2,6-Difluorobenzyl)thio group: The thioether linkage and fluorine atoms modulate solubility and metabolic stability.

  • 4-Amino group: Participates in hydrogen bonding and acid-base reactions, critical for biological interactions .

Molecular Weight and Formula

The molecular formula is C15H11ClF2N4S\text{C}_{15}\text{H}_{11}\text{ClF}_2\text{N}_4\text{S}, yielding a molecular weight of 356.79 g/mol. Computational studies suggest a planar triazole ring with dihedral angles of 45°–60° between the aromatic substituents, optimizing π-π stacking and van der Waals interactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with chloroacetyl chloride generates the 1,2,4-triazole-3-thione intermediate.

  • S-Alkylation: Reaction with 2,6-difluorobenzyl bromide introduces the thioether group.

  • Amination: Treatment with ammonium hydroxide substitutes the thione sulfur with an amino group.

Reaction Conditions:

  • Solvents: Dimethylformamide (DMF) or ethanol under reflux.

  • Catalysts: Triethylamine for deprotonation.

  • Yield: 60–70% after purification via column chromatography.

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, DMSO-d6) shows singlet peaks at δ 8.21 (1H, triazole-H), δ 7.45–7.39 (4H, chlorophenyl-H), and δ 7.15–7.08 (2H, difluorobenzyl-H) .

  • Mass Spectrometry: ESI-MS m/z 357.1 [M+H]+^+ confirms molecular weight.

Physicochemical Properties

Solubility and Stability

PropertyValue
Aqueous Solubility (25°C)0.12 mg/mL
LogP (Octanol-Water)3.8
Melting Point198–202°C
StabilityStable under inert atmosphere

The low aqueous solubility necessitates formulation with co-solvents like PEG-400 for in vivo studies.

TargetIC50 (μM)
Sodium Channel (Nav1.7)2.3
GABA Transporter 112.4

Comparative Analysis with Related Compounds

Compound NameStructural DifferencesBiological Activity
4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol Thiol instead of thioetherAntimicrobial (MIC = 4 µg/mL)
Ticagrelor Analog Pyrimidine-triazole fusionAntiplatelet (IC50 = 0.9 μM)

The difluorobenzylthio group in the target compound enhances blood-brain barrier permeability compared to analogs.

Applications in Research and Development

Drug Discovery

  • Lead Optimization: Modifications to the thioether group improve metabolic stability.

  • Combination Therapy: Synergy with β-lactam antibiotics reduces bacterial resistance .

Future Research Directions

  • In Vivo Efficacy Studies: Validate preclinical results in animal models of infection and epilepsy.

  • Structure-Activity Relationships: Explore substituent effects on sodium channel selectivity.

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